molecular formula C17H25ClN2O3 B11168648 4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide

Cat. No.: B11168648
M. Wt: 340.8 g/mol
InChI Key: KWPMSPJPUDTJFO-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a morpholine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol.

    Etherification: The chlorinated phenol is then reacted with butyl bromide in the presence of a base to form 4-(4-chloro-2-methylphenoxy)butane.

    Amidation: The final step involves the reaction of 4-(4-chloro-2-methylphenoxy)butane with N-(2-aminoethyl)morpholine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, while the morpholine ring can enhance its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenol: A precursor in the synthesis of the target compound.

    N-(2-aminoethyl)morpholine: Another precursor used in the synthesis.

    4-(4-chloro-2-methylphenoxy)butane: An intermediate in the synthetic route.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(2-morpholin-4-ylethyl)butanamide

InChI

InChI=1S/C17H25ClN2O3/c1-14-13-15(18)4-5-16(14)23-10-2-3-17(21)19-6-7-20-8-11-22-12-9-20/h4-5,13H,2-3,6-12H2,1H3,(H,19,21)

InChI Key

KWPMSPJPUDTJFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCCN2CCOCC2

Origin of Product

United States

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